molecular formula C18H12FN3O2S B2705765 N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide CAS No. 895012-01-8

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide

Cat. No.: B2705765
CAS No.: 895012-01-8
M. Wt: 353.37
InChI Key: LLGZIZFHEBGNCC-UHFFFAOYSA-N
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Description

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a fluorine atom at the 4-position, a pyridin-3-ylmethyl group, and a furan-2-carboxamide moiety. The benzothiazole scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity, while the pyridine and furan groups contribute to its electronic and steric properties, influencing binding affinity and solubility. The fluorine atom enhances metabolic stability and modulates lipophilicity, which is critical for bioavailability .

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O2S/c19-13-5-1-7-15-16(13)21-18(25-15)22(11-12-4-2-8-20-10-12)17(23)14-6-3-9-24-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGZIZFHEBGNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Thiazole Ring: The thiazole ring is often formed via the condensation of a thiourea derivative with a halogenated aromatic compound.

    Coupling Reactions: The furan and thiazole rings are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

    Final Coupling and Amidation: The final step involves coupling the intermediate compounds and forming the amide bond under mild conditions using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in treating various diseases, such as cancer, infectious diseases, and neurological disorders.

    Biological Studies: It is used as a probe to study biological pathways and molecular interactions in cells.

    Chemical Biology: The compound serves as a tool for chemical biology research, helping to elucidate the mechanisms of action of various biological processes.

    Industrial Applications: It is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiazole-Pyridine Hybrids

Several compounds in share structural similarities, such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h). These compounds feature a thiazole ring substituted with pyridin-3-yl and variable amide groups. Key differences include:

  • Substituent Effects : The target compound’s 4-fluoro-benzothiazole contrasts with the 3,4-dichlorobenzamide groups in 4d–4f. Fluorine’s electronegativity may improve target selectivity compared to chlorine’s bulkier, less polar nature .
  • Spectroscopic Data : The target compound’s ¹H NMR would show distinct deshielding for the benzothiazole proton (δ ~8.5 ppm) compared to the thiazole protons in 4d–4h (δ ~7.5–8.0 ppm) due to fluorine’s inductive effects .

Thiazole Derivatives with Propargyl and Trifluoropropylthio Groups

describes N-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide (P6) and 3-(((2,2-difluorocyclopropyl)methyl)thio)-N-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)propanamide (P10) . Comparisons include:

  • Fluorination Patterns : P10’s difluorocyclopropyl group enhances rigidity and hydrophobicity, whereas the target’s 4-fluoro-benzothiazole balances polarity and metabolic resistance .

Furan Carboxamide-Containing Compounds

and highlight compounds like 6-(furan-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide and N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide . Differences include:

  • Core Heterocycles : The target’s benzothiazole vs. oxazolopyridine () or benzofuran () alters π-stacking interactions and binding pocket compatibility.

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound Core Structure Substituents Melting Point (°C) Key Spectral Data (¹H NMR)
Target Compound Benzothiazole 4-F, Pyridin-3-ylmethyl, Furan-2-carboxamide Data not reported Benzothiazole H: δ ~8.5 ppm (estimated)
4d () Thiazole 3,4-Dichlorobenzamide, Morpholinomethyl 215–218 Thiazole H: δ 7.8 ppm
P6 () Thiazole Propargyl, Trifluoropropylthio Data not reported Alkyne H: δ ~2.5 ppm (estimated)
6-(Furan-2-yl)... () Oxazolopyridine Furan-2-yl, Phenyl Data not reported Furan H: δ 6.5–7.5 ppm (estimated)

Table 2: Fluorination Impact on Bioactivity

Compound Fluorine Position Observed Effect Reference
Target Compound 4-F on benzothiazole Enhanced metabolic stability Estimated from
P10 () Difluorocyclopropyl Increased hydrophobicity
4d () None (Cl substituent) Higher molecular weight, reduced logP

Research Findings and Implications

  • Synthetic Challenges : The target compound’s fluorine incorporation likely requires selective fluorination reagents (e.g., Selectfluor®), contrasting with the chlorination in 4d–4f .
  • Crystallographic Analysis : Tools like SHELXL () could resolve the target’s crystal structure, clarifying fluorine’s role in packing interactions .

Biological Activity

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

PropertyValue
Molecular FormulaC₁₄H₁₂FN₃O₃S
Molecular Weight317.33 g/mol
CAS Number923146-64-9

Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors involved in neurodegenerative diseases. The compound may exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the pathology of Alzheimer's disease.

Inhibitory Effects

Studies have shown that the compound demonstrates potent inhibitory activity against AChE and BuChE. For instance, a related compound was reported to have an IC50 value of 0.08 μM against BuChE, indicating strong potential as a therapeutic agent for cognitive disorders .

Neuroprotective Properties

The neuroprotective effects of this compound have been highlighted in several studies. It has been shown to inhibit amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease. The inhibition of Aβ aggregation is crucial as it prevents neurodegeneration associated with the disease .

Study 1: Neurotoxicity Assessment

In vitro studies assessed the cytotoxicity of the compound on neuronal cell lines (SH-SY5Y). The results indicated that the compound exhibited low toxicity with an IC50 value above 100 μM, suggesting a favorable safety profile for further development .

Study 2: Antioxidant Activity

Another study evaluated the antioxidant capacity of the compound using various assays. The results demonstrated that it possesses significant antioxidant properties, which are beneficial in reducing oxidative stress in neuronal cells .

Pharmacological Profile

Activity TypeObserved EffectReference
AChE InhibitionIC50 = 0.08 μM
BuChE InhibitionIC50 = 0.14 μM
Aβ Aggregation InhibitionIC50 = 0.74 μM
Antioxidant ActivitySignificant

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